molecular formula C6H14NO4P-2 B1628812 6-Aminohexyl dihydrogen phosphate CAS No. 7564-68-3

6-Aminohexyl dihydrogen phosphate

Cat. No.: B1628812
CAS No.: 7564-68-3
M. Wt: 195.15 g/mol
InChI Key: XYVLZAYJHCECPN-UHFFFAOYSA-L
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Description

6-Aminohexyl dihydrogen phosphate is an organic compound with the molecular formula C(6)H({16})NO(_4)P It is a derivative of hexanol, where the hydroxyl group is replaced by a phosphate group, and an amino group is attached to the sixth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-aminohexyl dihydrogen phosphate typically involves the phosphorylation of 6-aminohexanol. One common method includes the reaction of 6-aminohexanol with phosphorus oxychloride (POCl(_3)) in the presence of a base such as pyridine. The reaction proceeds as follows:

C6H13NH2OH+POCl3C6H13NH2OPO3H2+HCl\text{C}_6\text{H}_{13}\text{NH}_2\text{OH} + \text{POCl}_3 \rightarrow \text{C}_6\text{H}_{13}\text{NH}_2\text{OPO}_3\text{H}_2 + \text{HCl} C6​H13​NH2​OH+POCl3​→C6​H13​NH2​OPO3​H2​+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where 6-aminohexanol is reacted with phosphoric acid under controlled temperature and pressure conditions. This method ensures high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or nitroso compounds.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

    Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions, yielding 6-aminohexanol and phosphoric acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).

    Substitution: Reagents such as sodium halides (NaX) or alkoxides (ROH) are used under mild heating.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are typically employed.

Major Products:

    Oxidation: Nitroso derivatives or oxides.

    Substitution: Halogenated or alkoxylated derivatives.

    Hydrolysis: 6-Aminohexanol and phosphoric acid.

Scientific Research Applications

6-Aminohexyl dihydrogen phosphate has several applications in scientific research:

    Biochemistry: It is used as a precursor in the synthesis of nucleotide analogs and other biologically active molecules.

    Pharmaceuticals: It serves as an intermediate in the production of drugs that target specific enzymes or receptors.

    Industrial Chemistry: It is utilized in the formulation of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which 6-aminohexyl dihydrogen phosphate exerts its effects depends on its application. In biochemical pathways, it can act as a substrate or inhibitor for enzymes involved in phosphorylation reactions. The amino group can form hydrogen bonds or ionic interactions with active sites of enzymes, influencing their activity.

Comparison with Similar Compounds

    6-Aminohexanol: Lacks the phosphate group, making it less reactive in phosphorylation reactions.

    Hexyl dihydrogen phosphate: Lacks the amino group, reducing its ability to participate in nucleophilic substitution reactions.

    6-Aminohexyl sulfate: Contains a sulfate group instead of a phosphate group, altering its reactivity and solubility.

Uniqueness: 6-Aminohexyl dihydrogen phosphate is unique due to the presence of both an amino group and a phosphate group, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in various synthetic pathways.

Properties

IUPAC Name

6-aminohexyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO4P/c7-5-3-1-2-4-6-11-12(8,9)10/h1-7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVLZAYJHCECPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCOP(=O)(O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7564-68-3
Record name 1-Hexanol, 6-amino-, 1-(dihydrogen phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7564-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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